Cas no 4665-02-5 (11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 3,8-dihydroxy-1,4,6,9-tetramethyl-11-oxo-)

11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 3,8-dihydroxy-1,4,6,9-tetramethyl-11-oxo- structure
4665-02-5 structure
Productnaam:11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 3,8-dihydroxy-1,4,6,9-tetramethyl-11-oxo-
CAS-nummer:4665-02-5
MF:C18H16O7
MW:344.315445899963
CID:333635
PubChem ID:627044

11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 3,8-dihydroxy-1,4,6,9-tetramethyl-11-oxo- Chemische en fysische eigenschappen

Naam en identificatie

    • 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 3,8-dihydroxy-1,4,6,9-tetramethyl-11-oxo-
    • Benzoicacid, 4,4',6'-trihydroxy-2',3,5',6-tetramethyl-2,3'-oxydi-, e-lactone (7CI); Benzoic acid,3-(2-carboxy-5-hydroxy-3,6-dimethylphenoxy)-4,6-dihydroxy-2,5-dimethyl-, e-lactone; Coquimboic acid; Hypoprotocetraric acid
    • DTXSID80347869
    • 3,8-Dihydroxy-1,4,6,9-tetramethyl-11-oxo-11H-dibenzo[b,E][1,4]dioxepine-7-carboxylic acid #
    • Spectrum_000282
    • 3,9-dihydroxy-1,4,7,10-tetramethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid
    • KBio2_005898
    • Coquimboic acid
    • Benzoic acid, 3-(2-carboxy-5-hydroxy-3,6-dimethylphenoxy)-4,6-dihydroxy-2,5-dimethyl-, .epsilon.-lactone
    • 4665-02-5
    • KBio2_000762
    • Hypoprotocetraric acid
    • KBioSS_000762
    • KBio2_003330
    • 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dihydroxy-1,4,6,9-tetramethyl-11-oxo-
    • CHEBI:144163
    • CFPLLTGKDKZLIH-UHFFFAOYSA-N
    • Spectrum5_001851
    • Inchi: InChI=1S/C18H16O7/c1-6-5-10(19)7(2)14-11(6)18(23)25-16-9(4)13(20)12(17(21)22)8(3)15(16)24-14/h5,19-20H,1-4H3,(H,21,22)
    • InChI-sleutel: CFPLLTGKDKZLIH-UHFFFAOYSA-N
    • LACHT: OC1=C(C)C2OC3C(C)=C(C(O)=O)C(O)=C(C)C=3OC(=O)C=2C(C)=C1

Berekende eigenschappen

  • Exacte massa: 344.08958
  • Monoisotopische massa: 344.08960285g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 1
  • Complexiteit: 550
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 113Ų

Experimentele eigenschappen

  • PSA: 113.29

11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 3,8-dihydroxy-1,4,6,9-tetramethyl-11-oxo- Gerelateerde literatuur

Aanbevolen leveranciers
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.